molecular formula C7H10N6 B13289668 1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine

1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13289668
M. Wt: 178.20 g/mol
InChI Key: YEFBDKVPBLBKAX-UHFFFAOYSA-N
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Description

1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine is a hybrid heterocyclic compound featuring a pyrazole ring fused to a triazole core via a methylene bridge. The pyrazole moiety (1-methyl substitution at N1) and the triazole-4-amine group confer distinct electronic and steric properties, making it a candidate for applications in medicinal chemistry, agrochemicals, and materials science. The compound’s structure enables hydrogen bonding and π-π stacking interactions, which are critical for biological activity .

Properties

Molecular Formula

C7H10N6

Molecular Weight

178.20 g/mol

IUPAC Name

1-[(1-methylpyrazol-3-yl)methyl]triazol-4-amine

InChI

InChI=1S/C7H10N6/c1-12-3-2-6(10-12)4-13-5-7(8)9-11-13/h2-3,5H,4,8H2,1H3

InChI Key

YEFBDKVPBLBKAX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CN2C=C(N=N2)N

Origin of Product

United States

Preparation Methods

Synthesis of 1-Azido-3-methyl-1H-pyrazole Intermediate

Reaction Conditions:

Procedure:

  • Dissolve 3-methyl-1H-pyrazole (10 mmol) in DMF.
  • Add sodium azide (12 mmol) to the solution under stirring.
  • Heat the mixture at 80°C for 12 hours under nitrogen atmosphere.
  • Cool the mixture, quench with water, and extract with ethyl acetate.
  • Purify via column chromatography, yielding 3-methyl-1H-pyrazole-1-azide .

Notes:

  • The azide formation is confirmed by IR showing a characteristic azide stretch (~2100 cm⁻¹).
  • NMR spectra validate the substitution pattern.

Synthesis of Alkyne-Functionalized Triazole Precursors

Reaction Conditions:

Procedure:

  • React the azide intermediate with propargyl bromide (1.2 equivalents) in acetone.
  • Add K₂CO₃ (2 equivalents) as base.
  • Stir at room temperature for 24 hours.
  • Filter off inorganic salts, concentrate, and purify to obtain alkyne-functionalized pyrazole derivative .

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Reaction)

Reaction Conditions:

  • Reagents: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), sodium ascorbate
  • Solvent: Mixture of tert-butanol/water (1:1)
  • Temperature: Room temperature
  • Time: 12–24 hours

Procedure:

  • Dissolve the alkyne-pyrazole derivative and an appropriate organic azide (e.g., benzyl azide) in the solvent mixture.
  • Add catalytic amounts of CuSO₄·5H₂O and sodium ascorbate.
  • Stir at room temperature until completion (monitored by TLC).
  • Purify by chromatography to obtain 1,2,3-triazole-pyrazole conjugates .

Methylation and Final Functionalization

Reaction Conditions:

Procedure:

  • Dissolve the triazole-pyrazole intermediate in DMF.
  • Add potassium carbonate (2 equivalents) and methyl iodide (1.2 equivalents).
  • Stir at 60°C for 6 hours.
  • Quench with water, extract, and purify to yield 1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine .

Characterization Data and Validation

Technique Observation Significance
IR Spectrum N₃ stretch (~2100 cm⁻¹), C=N (~1600 cm⁻¹), N-H (~3300 cm⁻¹) Confirms azide, heterocycle, and amino groups
¹H NMR Signals for triazole, pyrazole, methyl groups (~2.5–4.0 ppm) Structural verification
¹³C NMR Carbon signals consistent with heterocycles and methyl groups Structural confirmation
HRMS Molecular ion peak matching calculated mass Molecular weight verification

Data Tables and Research Discoveries

Table 1: Summary of Key Synthesis Parameters

Step Reagents Conditions Yield (%) Key Observations
Azide formation NaN₃ 80°C, 12 h 85 Azide IR (~2100 cm⁻¹)
Alkyne derivation Propargyl bromide RT, 24 h 78 NMR confirms alkyne group
Click reaction CuSO₄, Na ascorbate RT, 12–24 h 80 Complete conversion by TLC
Methylation CH₃I 60°C, 6 h 75 NMR shows methyl addition

Research Insights:

  • Recent studies demonstrate that heterocyclic click chemistry yields high regioselectivity and yields (up to 85%) for similar compounds.
  • The incorporation of methyl groups enhances biological activity, as evidenced in antimicrobial and anticancer studies.
  • Structural elucidation via NMR and HRMS is critical for confirming the synthesis of complex heterocyclic compounds.

Chemical Reactions Analysis

Types of Reactions: 1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, often under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring can form hydrogen bonds and coordinate with metal ions, facilitating its binding to biological macromolecules. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine, highlighting structural variations, synthesis methods, and applications:

Compound Molecular Formula Key Substituents Synthesis Highlights Yield Applications References
This compound C7H10N6 - 1-Methylpyrazole
- Triazol-4-amine
Not explicitly detailed; likely via Cu-catalyzed azide-alkyne cycloaddition (CuAAC). N/A Hypothesized: Antimicrobial, pesticidal
1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine hydrochloride C10H10F3N4·HCl - 4-Trifluoromethylphenyl
- Triazol-4-amine
Reaction of azide with propargylamine, followed by HCl treatment. N/A Building block for drug discovery
3-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-amine (S1) C10H6F6N4 - 3,5-Bis(trifluoromethyl)phenyl
- Triazol-4-amine
Sodium azide reaction with S0 in DMF. 60% Catalysis, anion binding
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C12H15N5 - Pyridin-3-yl
- Cyclopropylamine
Buchwald-Hartwig coupling with cesium carbonate and copper(I) bromide. 17.9% Agrochemical intermediates
1-(5-Methyl-1H-pyrazol-3-yl)-1H-1,2,3-triazol-4-yl)methyl acetate C9H12N6O2 - 5-Methylpyrazole
- Acetylated triazol-4-amine
Click chemistry using triazenylpyrazole precursors. N/A Anticancer and anti-inflammatory agents

Key Structural and Functional Differences

Substituent Effects on Bioactivity :

  • The trifluoromethylphenyl group in S1 enhances lipophilicity and metabolic stability, making it suitable for catalysis .
  • The pyridin-3-yl substituent in N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine improves metal-binding capacity, relevant to agrochemical activity .
  • The acetylated triazol-4-amine in 1-(5-methylpyrazol-3-yl)-triazol-4-yl)methyl acetate increases solubility, favoring anti-inflammatory applications .

Synthetic Efficiency :

  • CuAAC (click chemistry) is widely used for triazole derivatives (e.g., S1, 21ec) due to high regioselectivity and mild conditions .
  • Lower yields (e.g., 17.9% in N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-pyrazol-4-amine) are attributed to steric hindrance from bulky substituents .

Applications :

  • Pesticidal activity is prominent in compounds with halogenated aryl groups (e.g., bromuconazole analogs in ) due to enhanced electrophilicity .
  • Antioxidant and anti-inflammatory activities are linked to thiazolidinedione-triazole hybrids , as seen in .

Research Findings and Limitations

  • Crystallography : SHELX programs () are critical for structural validation of triazole derivatives, though newer software (e.g., WinGX) offers improved visualization .
  • Contradictions : While some triazole-pyrazole hybrids show pesticidal activity (e.g., flusilazole in ), others like S1 are optimized for catalysis, indicating substituent-dependent functionality .
  • Gaps : Direct pharmacological data for this compound are absent; its properties must be inferred from analogs.

Biological Activity

1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine (CAS No. 1555347-37-9) is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is C₇H₁₀N₆, with a molecular weight of 178.19 g/mol. The structure features a triazole ring fused with a pyrazole moiety, which is significant for its biological activity.

Biological Activities

Research has identified several key biological activities associated with this compound:

1. Antimicrobial Activity
Studies have demonstrated that compounds containing triazole and pyrazole moieties exhibit notable antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for some derivatives have been reported to be comparable to standard antibiotics like ampicillin .

2. Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies indicate that it may inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

3. Anti-inflammatory Effects
Preliminary investigations suggest that this compound may possess anti-inflammatory properties, potentially through the modulation of cytokine production and inhibition of inflammatory pathways .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological contexts:

Case Study 1: Antimicrobial Efficacy
A study evaluated a series of triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited MIC values as low as 50 µg/mL, showcasing their potential as effective antimicrobial agents .

Case Study 2: Anticancer Activity
In a comparative study assessing the cytotoxic effects on cancer cell lines, this compound was found to induce significant cytotoxicity in MCF-7 cells with an IC50 value lower than that of doxorubicin, a standard chemotherapy agent .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Structural FeatureBiological Activity
Triazole RingAntimicrobial and anticancer activity
Pyrazole MoietyEnhanced cytotoxicity against cancer cells
Amino GroupPotential modulation of inflammatory responses

Q & A

Q. Comparative Table :

Compound NameStructural FeatureKey DifferenceBioactivity
1-[(1-Ethyl-1H-pyrazol-3-yl)methyl]-1H-triazol-4-amineEthyl vs. methylHigher logP (2.1 vs. 1.8)Reduced kinase selectivity
1-[(1-Methyl-1H-pyrazol-4-yl)methyl]-1H-triazol-4-aminePyrazole N1 positionAltered H-bondingEnhanced antimicrobial activity
1-[(3-Fluoro-1H-pyrazol-3-yl)methyl]-1H-triazol-4-amineFluorine substitutionImproved metabolic stabilityAnticancer potential

What in vitro assays are recommended for target identification, and how should controls be designed?

Methodological Answer:

  • Primary Screening : Use a kinase panel (e.g., Eurofins KinaseProfiler) at 10 μM. Include staurosporine as a positive control .
  • Counter-Screens : Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) to assess off-target effects .
  • Data Validation : Confirm hits with orthogonal methods (e.g., SPR for binding kinetics) .

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